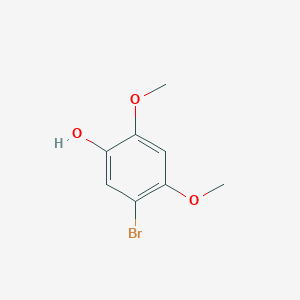
5-Bromo-2,4-dimethoxyphenol
概要
説明
5-Bromo-2,4-dimethoxyphenol is a chemical compound with the molecular formula C8H9BrO3 . It is a solid substance at room temperature . The compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 5-bromo-2-methoxyphenol involves three steps of reactions . The process starts with o-methoxyphenol as the raw materials, performing acetylation protection on the phenolic hydroxyl by use of acetic anhydride, then performing bromination by use of bromine under the catalysis of iron powder, and finally performing deacetylation .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,4-dimethoxyphenol is represented by the InChI code 1S/C8H9BrO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,1-2H3 . The molecular weight of the compound is 233.06 .Physical And Chemical Properties Analysis
5-Bromo-2,4-dimethoxyphenol has a molecular weight of 233.06 . It is a solid at room temperature and should be stored at 2-8°C .科学的研究の応用
Enzymatic Modification for Antioxidant Synthesis
Research on 2,6-Dimethoxyphenol, a phenolic compound similar to 5-Bromo-2,4-dimethoxyphenol, demonstrated its potential as an antioxidant. Laccase-mediated oxidation in aqueous-organic media produced a dimer with significantly higher antioxidant capacity, suggesting enzymatic modification of dimethoxyphenols could enhance their bioactive properties (Adelakun et al., 2012).
Carbonic Anhydrase Inhibition for Medical Applications
A study synthesized various bromophenols, including derivatives of dimethoxyphenols, to evaluate their inhibitory effects on human carbonic anhydrase II. Some synthesized bromophenols showed significant inhibitory activity, suggesting their potential as leads for developing new inhibitors for conditions like glaucoma and epilepsy (Balaydın et al., 2012).
Photoreactivity in Environmental Sciences
A study using electron-rich phenols, including dimethoxyphenols, investigated their photochemical reactivity in freshwater samples under UV-A and visible light. This research highlights the potential of dimethoxyphenols as probes to understand the photochemical processes in natural waters, which is crucial for environmental monitoring and protection (Canonica & Freiburghaus, 2001).
Synthesis and Characterization in Organic Chemistry
Another study focused on the Rhus laccase-catalyzed oxidation of 2,6-dimethoxyphenol in water–organic solvent systems, producing a single dimeric product. This research demonstrates the potential of enzymatic catalysis in the selective synthesis and detailed characterization of organic compounds, which can be applied in various fields including material science and pharmaceuticals (Wan, Du, & Miyakoshi, 2008).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
5-bromo-2,4-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJSXAIBYAPDHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622423 | |
| Record name | 5-Bromo-2,4-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154377-22-7 | |
| Record name | 5-Bromo-2,4-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

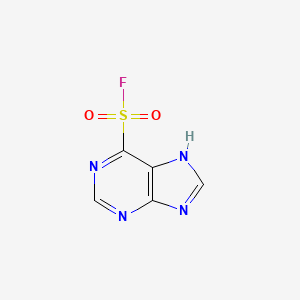
![2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-](/img/structure/B3047977.png)


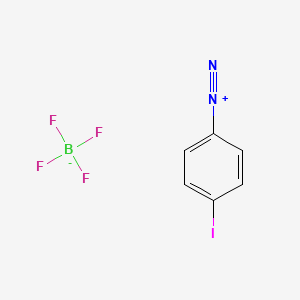
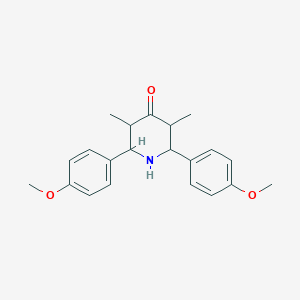

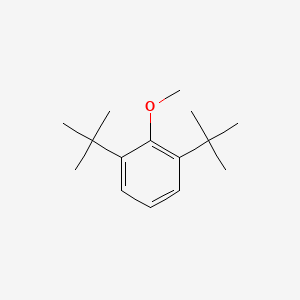
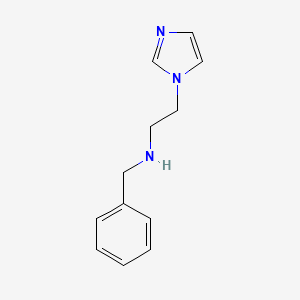
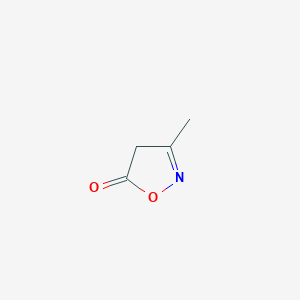


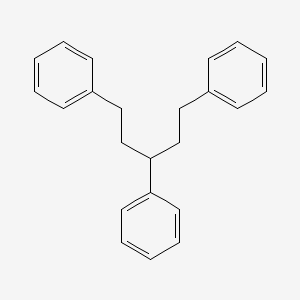
![1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B3047995.png)